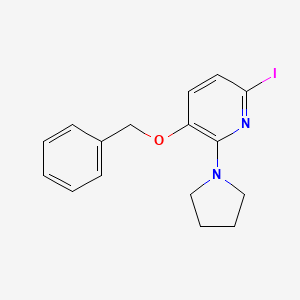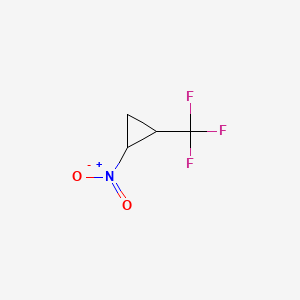
3-(Benzyloxy)-6-iodo-2-(pyrrolidin-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine typically involves multi-step organic reactions. One possible route could be:
Nitration: Starting with a pyridine derivative, a nitration reaction can introduce a nitro group at a specific position.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can be substituted with a pyrrolidine ring through nucleophilic substitution.
Iodination: Introduction of an iodine atom can be achieved using iodine or iodinating agents.
Benzyloxy Protection: The final step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride and a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Coupling Reactions: Catalysts like palladium or copper in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while coupling reactions may produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Application in the production of advanced materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzyloxy-6-iodo-2-(morpholin-1-yl)-pyridine
- 3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine
- 3-Benzyloxy-6-iodo-2-(azepan-1-yl)-pyridine
Uniqueness
3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzyloxy group and the iodine atom can influence its electronic properties and interactions with other molecules.
Propiedades
Fórmula molecular |
C16H17IN2O |
|---|---|
Peso molecular |
380.22 g/mol |
Nombre IUPAC |
6-iodo-3-phenylmethoxy-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C16H17IN2O/c17-15-9-8-14(16(18-15)19-10-4-5-11-19)20-12-13-6-2-1-3-7-13/h1-3,6-9H,4-5,10-12H2 |
Clave InChI |
GUMYOHHCQKILJN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C=CC(=N2)I)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+](/img/structure/B15127894.png)
![rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B15127895.png)



![2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B15127911.png)

![1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one](/img/structure/B15127929.png)


![2-[(1S)-1-azidopropyl]pyridine](/img/structure/B15127951.png)

